
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin: is a naturally occurring sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antimycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves several steps, starting from naturally derived precursors. One common method involves the selective glycosylation of natural products, carbohydrates, and amino acids using bis-thiourea hydrogen-bond-donor catalysts. This method requires disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dichloromethane-soluble portion of Polygonum hydropiper. The process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects against various cancer cell lines, including K562, MCF-7, and Hela.
Medicine: Exhibits significant antiviral activities against H1N1 and H3N2 influenza viruses.
Industry: Potential use in the development of new antimicrobial agents due to its antimycobacterial activity.
Mechanism of Action
The mechanism of action of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also inhibits viral replication by interfering with viral polymerases .
Comparison with Similar Compounds
Britanin: Another sesquiterpene lactone with similar biological activities.
Pulchellin: A related compound with comparable cytotoxic and antiviral properties.
Uniqueness: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin stands out due to its unique structural features, such as the absence of acetoxy groups at positions 2 and 6, which contribute to its distinct biological activities. Its potent cytotoxicity and broad-spectrum antiviral activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(8aS)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10?,11?,12?,13?,15-/m0/s1 |
InChI Key |
BOPADYWRUULRBD-HCPUFZFOSA-N |
Isomeric SMILES |
CC1CC2C(C[C@]3(C1CCC3O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






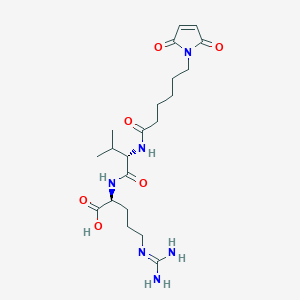
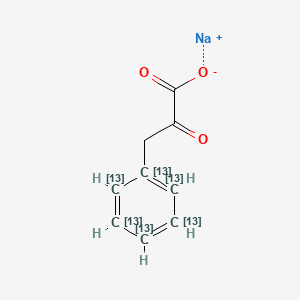

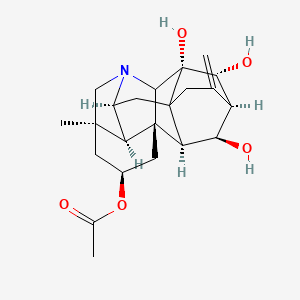
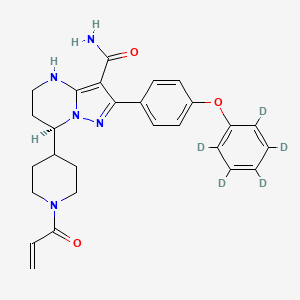

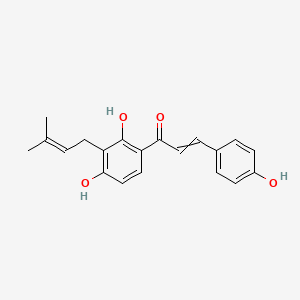
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


